(R)-Mesopram-d7
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Overview
Description
®-Mesopram-d7 is a deuterated form of the compound Mesopram, which is a selective serotonin reuptake inhibitor (SSRI). Deuteration involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can enhance the metabolic stability and pharmacokinetic properties of the compound. ®-Mesopram-d7 is primarily used in scientific research to study the pharmacological effects and metabolic pathways of SSRIs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mesopram-d7 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the non-deuterated form of Mesopram.
Deuteration: The hydrogen atoms in Mesopram are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas under specific reaction conditions.
Purification: The deuterated compound is then purified using techniques such as chromatography to obtain ®-Mesopram-d7 with high purity.
Industrial Production Methods
Industrial production of ®-Mesopram-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are synthesized.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
®-Mesopram-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.
Major Products
Oxidation: Oxidized derivatives of ®-Mesopram-d7.
Reduction: Reduced derivatives of ®-Mesopram-d7.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Mesopram-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of SSRIs.
Drug Development: Helps in the development of new SSRIs with improved metabolic stability.
Biological Research: Used in studies related to serotonin reuptake and its effects on the central nervous system.
Medical Research: Investigates the therapeutic potential of SSRIs in treating various psychiatric disorders.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and efficacy.
Mechanism of Action
®-Mesopram-d7 exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, which are responsible for the reuptake of serotonin. The pathways involved include the serotonergic signaling pathway, which plays a crucial role in mood regulation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile.
Paroxetine: An SSRI with distinct pharmacological properties.
Uniqueness of ®-Mesopram-d7
®-Mesopram-d7 is unique due to its deuterated nature, which provides enhanced metabolic stability and improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and drug development.
Properties
CAS No. |
1795787-13-1 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
272.352 |
IUPAC Name |
(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2 |
InChI Key |
PCCPERGCFKIYIS-TUGPCONQSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyms |
(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; Daxalipram-d7; Mesopram-d7; SH 636-d7; ZK 117137-d7; |
Origin of Product |
United States |
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